5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole
Overview
Description
The compound “5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole” is a benzodioxole derivative. Benzodioxole is a type of aromatic ether that contains a benzene ring fused to a 1,3-dioxole . The presence of bromoethyl and nitro groups suggests that this compound may have interesting reactivity.
Molecular Structure Analysis
The benzodioxole core of the molecule is a planar, aromatic system. The bromoethyl and nitro groups are likely to project out of this plane .Chemical Reactions Analysis
The bromoethyl group is a good leaving group, and the nitro group is electron-withdrawing. These properties could make the compound reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups present. For example, the presence of a nitro group might make the compound more acidic . The bromoethyl group could make the compound more dense and higher boiling than a similar compound without the bromine .Scientific Research Applications
Synthesis and Functionalization
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole and its derivatives have been explored in the synthesis of various organic compounds. A notable application involves the synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and propionic acid ethyl esters using the TDAE methodology. This process is significant for creating a range of aromatic compounds from 5-chloromethyl-6-nitrobenzo[1,3]dioxole derivatives (Amiri-Attou et al., 2005).
Chemical Reactions and Derivatives
The compound has been shown to react with various nitronate anions through an SRN1 mechanism, leading to a series of nitrobenzo[1,3]dioxole derivatives. This type of reaction is crucial for developing new compounds with potential applications in various fields (Meuche-Albeny et al., 2003).
Application in Medicinal Chemistry
In medicinal chemistry, derivatives of 6-nitrobenzo[d][1,3]dioxole have been investigated for their potential in treating diseases. For instance, certain nitroaromatic carboxylic acids and semicarbazones derived from similar structures have been explored for anti-leishmanial activity, indicating the relevance of such compounds in developing new therapeutic agents (Dias et al., 2015).
Spectroscopic Analysis and Characterization
Spectroscopic studies, such as IR and NMR, have been conducted on derivatives of 6-nitrobenzo[d][1,3]dioxole to understand their chemical structure and properties better. These studies are crucial for the accurate characterization and application of these compounds in various scientific fields (Simov & Davidkov, 1981).
Enzyme Assays and Biological Studies
Derivatives of this compound have been used in enzyme assays for quantification of thiols. The use of such derivatives in biological assays demonstrates their versatility and applicability in biochemical research (Maeda et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(1-bromoethyl)-6-nitro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5(10)6-2-8-9(15-4-14-8)3-7(6)11(12)13/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSESGFWDNDACQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole | |
CAS RN |
1551078-87-5 | |
Record name | 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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